

What is the chemical structure of BW 348U87?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BW 348U87**
Cat. No.: **B238270**

[Get Quote](#)

In-Depth Technical Guide: BW 348U87

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

BW 348U87 is a potent, non-peptidic inhibitor of ribonucleotide reductase. Its systematic chemical name is 2-[1-(2-chlorophenyl)methylidene]-N-[2-(aminocarbothioyl)hydrazinyl]hydrazinecarbothioamide.

Identifier	Value
IUPAC Name	2-[1-(2-chlorophenyl)methylidene]-N-[2-(aminocarbothioyl)hydrazinyl]hydrazinecarbothioamide
CAS Number	127142-14-7
Molecular Formula	C15H15CIN6S2
Molecular Weight	378.9 g/mol
SMILES	S=C(NN=C(C1=NC=CC=C1)C)NNC(=S)NC2=C C=CC=C2Cl

Mechanism of Action

BW 348U87 functions as a ribonucleotide reductase inhibitor. Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. By inhibiting this enzyme, **BW 348U87** effectively depletes the pool of deoxyribonucleoside triphosphates (dNTPs) necessary for DNA replication. This disruption of DNA synthesis leads to the arrest of cell proliferation. This mechanism of action makes it a compound of interest for antiviral and anticancer research.

Experimental Data

Published research on **BW 348U87** has demonstrated its potential as a potentiator of antiviral agents. The following table summarizes key *in vivo* efficacy data from a study evaluating its effect in combination with Acyclovir on herpes simplex virus (HSV) infections.

Experimental Model	Treatment Group	Mean Lesion Score (Day 5)	% Inhibition of Lesion Development
HSV-1 infected athymic nude mice	Vehicle Control	3.8	-
Acyclovir (10 mg/kg)	2.5	34%	
BW 348U87 (10 mg/kg)	3.2	16%	
Acyclovir (10 mg/kg) + BW 348U87 (10 mg/kg)	1.2	68%	

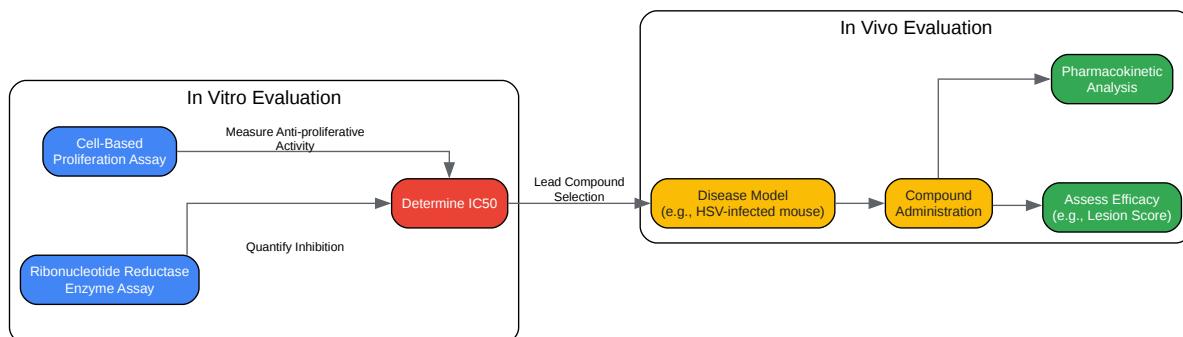
Experimental Protocols

In Vivo HSV-1 Efficacy Model

A detailed methodology for assessing the *in vivo* efficacy of **BW 348U87** in combination with Acyclovir against HSV-1 infection in an athymic nude mouse model is as follows:

- Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

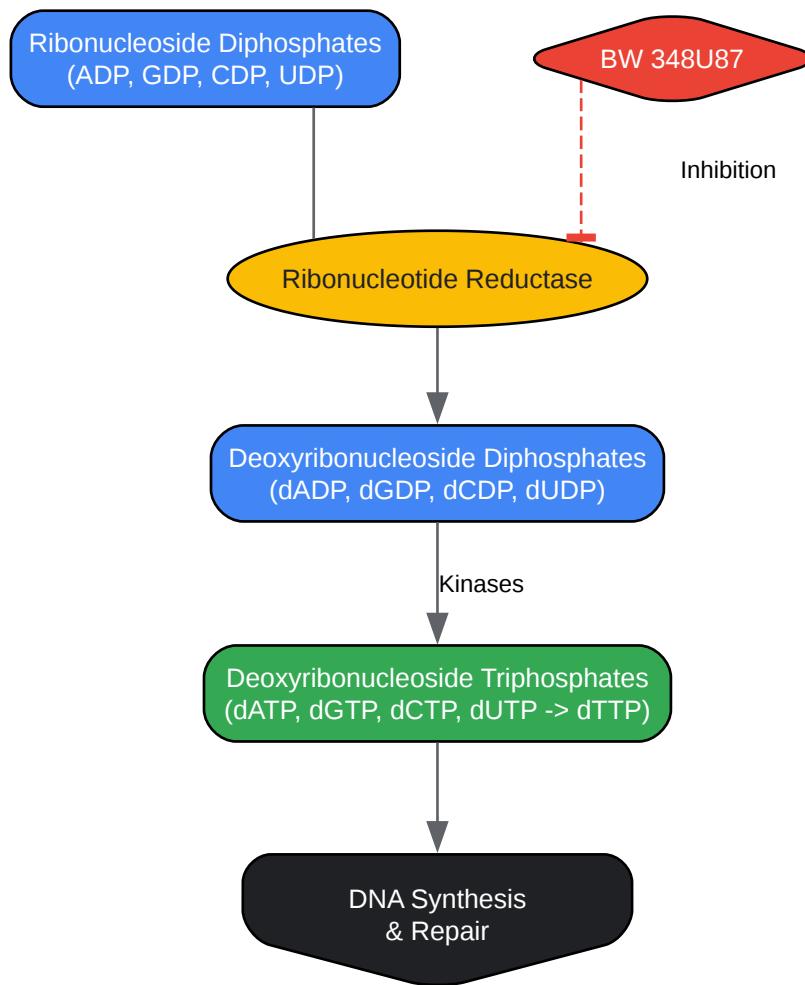
- Virus Inoculation: Mice are lightly scratched on the dorsal flank, and a 20 μ L suspension of HSV-1 (strain E-377) containing 1×10^6 plaque-forming units (PFU) is applied to the scarified area.
- Compound Administration:
 - **BW 348U87** is prepared in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water.
 - Acyclovir is dissolved in sterile water.
 - Treatments are administered orally (p.o.) twice daily (b.i.d.) for five consecutive days, starting 24 hours post-infection.
- Efficacy Assessment:
 - Lesion development is scored daily for 10 days using the following scale:
 - 0 = No lesion
 - 1 = Few vesicles
 - 2 = Multiple vesicles
 - 3 = Ulceration
 - 4 = Severe ulceration with zosteriform spread
 - The mean lesion score for each treatment group is calculated.
 - The percentage inhibition of lesion development is determined by comparing the mean lesion scores of the treated groups to the vehicle control group.


Ribonucleotide Reductase Inhibition Assay (General Protocol)

While a specific protocol for **BW 348U87** is not publicly available, a general method for assessing the inhibition of ribonucleotide reductase is as follows:

- Enzyme Preparation: Partially purified ribonucleotide reductase is obtained from a suitable source (e.g., calf thymus, HeLa cells).
- Reaction Mixture: A reaction mixture is prepared containing the enzyme, a ribonucleoside diphosphate substrate (e.g., CDP, ADP), a cofactor (e.g., ATP), a reducing agent (e.g., dithiothreitol), and a buffer system to maintain pH.
- Inhibitor Addition: **BW 348U87**, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
- Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific period.
- Reaction Termination and Analysis: The reaction is stopped, and the amount of deoxyribonucleotide product formed is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
- IC50 Determination: The concentration of **BW 348U87** that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow


The primary cellular impact of **BW 348U87** is the inhibition of ribonucleotide reductase, which directly affects the DNA synthesis pathway. The logical workflow for evaluating a ribonucleotide reductase inhibitor like **BW 348U87** is depicted below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the evaluation of **BW 348U87**.

The signaling pathway directly impacted by **BW 348U87** is the de novo synthesis of deoxyribonucleotides. The diagram below illustrates this pathway and the point of inhibition.

[Click to download full resolution via product page](#)

Caption: Inhibition of the de novo DNA synthesis pathway by **BW 348U87**.

- To cite this document: BenchChem. [What is the chemical structure of BW 348U87?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b238270#what-is-the-chemical-structure-of-bw-348u87>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com